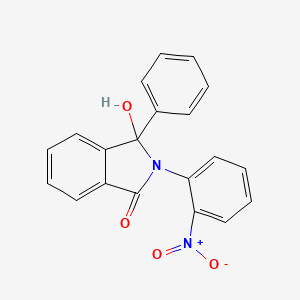![molecular formula C9H10N2OS B14159145 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile CAS No. 56158-12-4](/img/structure/B14159145.png)
4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile is an organic compound with the molecular formula C9H10N2OS. This compound is characterized by the presence of a benzonitrile group attached to a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile typically involves the reaction of benzonitrile derivatives with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride (NaH), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}pyridine-2-carboxylic acid
- 4-{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}benzonitrile
Uniqueness
4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.
Eigenschaften
CAS-Nummer |
56158-12-4 |
|---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzonitrile |
InChI |
InChI=1S/C9H10N2OS/c1-13(2,12)11-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |
InChI-Schlüssel |
FYTRDWNKMKCQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NC1=CC=C(C=C1)C#N)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


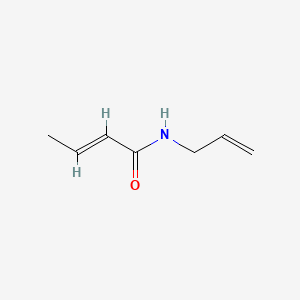
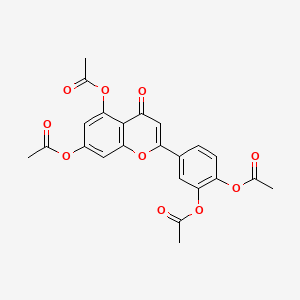
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
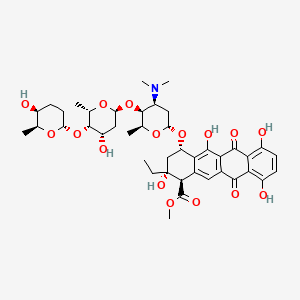
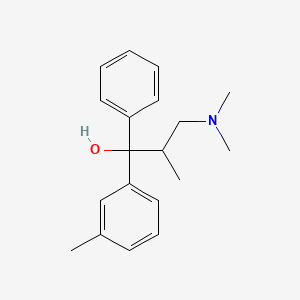
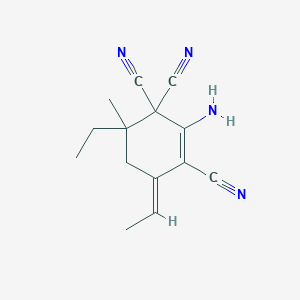
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)

![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)

